Cyclopenta-1,3-diene;titanium;trichloride
Description
Significance and Academic Research Context of Cyclopentadienyltitanium Trichloride (B1173362)
The significance of Cyclopentadienyltitanium trichloride in academic research is multifaceted. It serves as a fundamental model for studying the structure, bonding, and reactivity of half-sandwich complexes. Its electrophilic nature allows it to readily react with various nucleophiles, leading to the formation of a wide array of derivatives with diverse applications. wikipedia.org Research has extensively explored its use as a catalyst or precatalyst in organic synthesis, most notably in the syndiotactic polymerization of styrene (B11656), where it, in conjunction with a cocatalyst like methylaluminoxane (B55162) (MAO), produces polymers with specific stereochemistry. tandfonline.comtandfonline.com
Historical Development and Key Discoveries of Cyclopentadienyltitanium Trichloride
The development of Cyclopentadienyltitanium trichloride is intertwined with the broader history of organotitanium chemistry, which saw a surge of interest following the discovery of ferrocene (B1249389) in the early 1950s. While the first synthesis of an organotitanium compound was attempted much earlier, the isolation of stable compounds like titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂) paved the way for the preparation of related complexes. wordpress.comthieme-connect.de
A key method for the synthesis of Cyclopentadienyltitanium trichloride involves a redistribution reaction between titanocene dichloride and titanium tetrachloride. wikipedia.orgacs.org This reaction provides a convenient route to the half-sandwich complex from the more substituted metallocene. Another preparative method involves the reaction of a cyclopentadienyl (B1206354) source, such as trimethylsilylcyclopentadiene (CpSiMe₃), with titanium tetrachloride. tandfonline.comresearchgate.net The use of CpSiMe₃ was found to be more effective than sodium cyclopentadienide (B1229720) (CpNa), which tended to yield the disubstituted product, titanocene dichloride. tandfonline.com In 1986, Ishihara and his team discovered that Cyclopentadienyltitanium trichloride, as a half-sandwich catalyst, could effectively produce syndiotactic polystyrene (sPS). tandfonline.com
Fundamental Coordination Chemistry and Bonding Principles in Cyclopentadienyltitanium Trichloride
The structure of Cyclopentadienyltitanium trichloride is a classic example of a "piano stool" geometry. wikipedia.org In this arrangement, the cyclopentadienyl ligand occupies one coordination site, acting as the "seat" of the stool, while the three chloride ligands form the "legs." The titanium center is η⁵-coordinated to the planar cyclopentadienyl ring, meaning it bonds to all five carbon atoms of the ring. This interaction involves the overlap of the d-orbitals of the titanium atom with the π-molecular orbitals of the cyclopentadienyl anion.
The titanium atom in Cyclopentadienyltitanium trichloride is in a +4 oxidation state. The complex is electrophilic, a property enhanced by the electron-withdrawing nature of the three chloride ligands. wikipedia.org This Lewis acidity is evident in its propensity to form adducts with Lewis bases, such as phosphines, and its reactivity towards alcohols to form alkoxide complexes. wikipedia.org
General Scope of Academic Research and Industrial Applications of Cyclopentadienyltitanium Trichloride
The academic research surrounding Cyclopentadienyltitanium trichloride is extensive and continues to expand. Key areas of investigation include:
Catalysis: Its primary application is in the field of catalysis, particularly for the polymerization of olefins. guidechem.com As a precursor to Ziegler-Natta type catalysts, it has been instrumental in the production of polymers with controlled tacticity. tandfonline.com
Organic Synthesis: It serves as a precursor for the synthesis of a variety of organotitanium reagents used in organic transformations. These transformations include C-C bond formation and reduction reactions. guidechem.com
Materials Science: Researchers have utilized Cyclopentadienyltitanium trichloride in the creation of advanced materials. It can be used as a precursor for the deposition of titanium-containing thin films and coatings, which have applications in electronics and aerospace industries. chemimpex.com It is also used in the production of titanium alloys to enhance their mechanical and thermal properties. chemimpex.com
Industrially, the most significant application of Cyclopentadienyltitanium trichloride and its derivatives is in the production of polyolefins, such as syndiotactic polystyrene. tandfonline.com Its ability to function as a single-site catalyst allows for greater control over the polymer's molecular weight and microstructure compared to traditional multi-site Ziegler-Natta catalysts.
Interactive Data Table: Properties of Cyclopentadienyltitanium Trichloride
| Property | Value |
| Chemical Formula | C₅H₅Cl₃Ti wikipedia.org |
| Molar Mass | 219.31 g·mol⁻¹ wikipedia.org |
| Appearance | Orange solid wikipedia.org |
| Melting Point | 210 °C (410 °F; 483 K) wikipedia.org |
| Density | 1.768 g/cm³ wikipedia.org |
| Geometry | Piano stool wikipedia.org |
| Sensitivity | Moisture sensitive wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H5Cl3Ti-4 |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3 |
InChI Key |
MVHYRGBYHLPMRK-UHFFFAOYSA-K |
Canonical SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations of Cyclopentadienyltitanium Trichloride
Conventional Synthetic Routes to Cyclopentadienyltitanium Trichloride (B1173362)
Traditional methods for synthesizing Cyclopentadienyltitanium Trichloride have been well-established, offering reliable pathways to this important catalyst. These routes often involve fundamental organometallic reactions.
One of the earliest and most straightforward methods for the preparation of Cyclopentadienyltitanium Trichloride involves a redistribution reaction. This reaction takes place between bis(cyclopentadienyl)titanium dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄). acs.orgwikipedia.org The stoichiometry of the reaction is crucial, with a 1:1 molar ratio of the reactants yielding two equivalents of the desired product. acs.org This represents the first documented redistribution reaction between an organometallic compound with delocalized bonds and a corresponding metal halide. acs.org
Reaction Scheme: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 C₅H₅TiCl₃ acs.orgwikipedia.org
This method is advantageous due to the commercial availability of the starting materials. The reaction is typically carried out in an inert solvent, and the product can be isolated through crystallization.
Cyclopentadienyltitanium Trichloride can also be synthesized by the cleavage of one cyclopentadienyl (B1206354) (Cp) ligand from the more substituted titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂). This can be achieved using reagents such as titanium tetrachloride, as mentioned in the redistribution reaction, or thionyl chloride (SOCl₂). wikipedia.org Another reported cleavage agent is chlorine, which attacks the bis(cyclopentadienyl)titanium dichloride molecule to yield Cyclopentadienyltitanium Trichloride and titanium tetrachloride. acs.org
| Cleavage Reagent | Reactant | Product | Reference |
| Titanium tetrachloride (TiCl₄) | (C₅H₅)₂TiCl₂ | C₅H₅TiCl₃ | wikipedia.org |
| Thionyl chloride (SOCl₂) | (C₅H₅)₂TiCl₂ | C₅H₅TiCl₃ | wikipedia.org |
| Chlorine (Cl₂) | (C₅H₅)₂TiCl₂ | C₅H₅TiCl₃ | acs.org |
The reaction between a titanium(IV) source, typically titanium tetrachloride, and a cyclopentadienide (B1229720) reagent is a common strategy in organometallic synthesis. The use of sodium cyclopentadienide (NaC₅H₅) can lead to the formation of Cyclopentadienyltitanium Trichloride. tandfonline.com However, this reaction requires careful control of stoichiometry and reaction conditions, as the formation of the disubstituted product, bis(cyclopentadienyl)titanium dichloride, is a competing and often favored reaction. tandfonline.com One study noted that the reaction of titanium tetrachloride with sodium cyclopentadienide primarily yielded bis(cyclopentadienyl)titanium dichloride, suggesting it may not be the most suitable cyclopentadienyl donor for selectively obtaining the monosubstituted product. tandfonline.com
Other cyclopentadienide reagents, such as magnesium cyclopentadienide, have also been employed in the synthesis of cyclopentadienyltitanium trihalides. researchgate.net
To overcome the selectivity issues associated with alkali metal cyclopentadienide reagents, organosilicon reagents have been utilized. Trimethylsilylcyclopentadiene (C₅H₅Si(CH₃)₃) reacts cleanly with titanium tetrachloride to produce Cyclopentadienyltitanium Trichloride. tandfonline.com This method is often preferred as it tends to yield the desired monosubstituted product more readily and immediately. tandfonline.com The reaction proceeds by the elimination of trimethylsilyl (B98337) chloride.
Reaction Scheme: C₅H₅Si(CH₃)₃ + TiCl₄ → C₅H₅TiCl₃ + (CH₃)₃SiCl tandfonline.com
This approach has been highlighted as an improved route for the synthesis of monocyclopentadienyl trihalides of Group 4 elements. researchgate.net
Modern and Improved Synthetic Protocols for Cyclopentadienyltitanium Trichloride
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the preparation of Cyclopentadienyltitanium Trichloride and its derivatives.
Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as a powerful tool in solid-state synthesis. This solvent-free approach offers advantages in terms of reduced waste and potentially novel reactivity. The synthesis of cyclopentadienyl titanium tert-butoxy (B1229062) halides has been achieved through milling the reagents together without a solvent. acs.org In these multicomponent mechanochemical syntheses, bis(cyclopentadienyl)titanium dichloride can be used as a starting material for the chloride derivatives. acs.org While this specific example focuses on derivatives, the application of mechanochemistry presents a promising avenue for the direct and solvent-free synthesis of Cyclopentadienyltitanium Trichloride itself.
| Reactants (for derivatives) | Method | Products | Reference |
| (C₅H₅)₂TiCl₂, Li[OᵗBu] | Milling | CpxTiCl_y(OᵗBu)₄₋(x+y) | acs.org |
| LiCp, TiBr₄, Li[OᵗBu] | Milling | CpxTiBr_y(OᵗBu)₄₋(x+y) | acs.org |
Optimized Conditions for Enhanced Yield and Purity of Cyclopentadienyltitanium Trichloride
The synthesis of cyclopentadienyltitanium trichloride (CpTiCl₃) has been approached through various methodologies, with significant efforts directed toward optimizing reaction conditions to maximize both yield and purity. Key factors influencing the outcome of the synthesis include the choice of the cyclopentadienyl group transfer agent, the solvent system, and the reaction temperature.
One established method for preparing CpTiCl₃ involves the reaction between titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄). wikipedia.orgwikipedia.org This reaction essentially redistributes the cyclopentadienyl and chloride ligands between the two titanium centers to yield two equivalents of the desired product.
A more direct and often higher-yielding route involves the reaction of a cyclopentadienylating agent with titanium tetrachloride. Research has shown that the selection of this agent is critical. For instance, the use of sodium cyclopentadienide (CpNa) as the cyclopentadienyl donor in reaction with TiCl₄ has been observed to predominantly yield bis(cyclopentadienyl)titanium dichloride ((C₅H₅)₂TiCl₂), even with controlled stoichiometry. tandfonline.comresearchgate.net This outcome suggests that CpNa is not an ideal reagent for the selective synthesis of the mono-cyclopentadienyl product.
Another innovative approach involves a multi-step process where a cyclopentadiene (B3395910) is first converted to a corresponding cyclopentadienyl titanium trialkoxide. This intermediate is then treated with a halogenating agent, such as silicon tetrachloride (SiCl₄), to produce the final cyclopentadienyltitanium trichloride. google.com This method avoids some of the difficulties associated with other routes, such as the removal of challenging-to-separate byproducts. google.com
The table below summarizes and compares various synthetic conditions for producing Cyclopentadienyltitanium Trichloride, highlighting the reagents, solvents, and typical outcomes.
| Reagents | Solvent | Temperature | Key Findings & Outcome |
| (C₅H₅)₂TiCl₂ + TiCl₄ | Not specified | Not specified | Ligand redistribution reaction yielding CpTiCl₃. wikipedia.org |
| CpNa + TiCl₄ | Toluene (B28343) / THF | 0 °C to Room Temp. | Primarily forms (C₅H₅)₂TiCl₂, making it unsuitable for selective CpTiCl₃ synthesis. tandfonline.comresearchgate.net |
| CpSiMe₃ + TiCl₄ | Dichloromethane | 0 °C to Room Temp. | Immediately and selectively produces CpTiCl₃, leading to high yield and purity. tandfonline.comresearchgate.net |
| LiC₅H₄R + ClTi(OiPr)₃ then SiCl₄ | THF, then Hydrocarbon | Reflux | A multi-step process that avoids difficult separations, yielding the desired CpTiCl₃. google.com |
Solvent-Free and Green Chemistry Perspectives in Cyclopentadienyltitanium Trichloride Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, efforts have been made to develop more environmentally benign synthetic routes to organometallic compounds like cyclopentadienyltitanium trichloride. These approaches aim to minimize or eliminate the use of hazardous volatile organic solvents, reduce energy consumption, and simplify purification processes.
One of the most promising green chemistry techniques applicable to this area is mechanochemistry, which involves conducting reactions by milling or grinding solid reactants together, often in the absence of any solvent. This solvent-free approach has been successfully applied to the synthesis of various cyclopentadienyl titanium derivatives. acs.org For instance, titanium tert-butoxy halides with the general formula CpₓTiXᵧ(OᵗBu)₄₋₍ₓ₊ᵧ₎ have been prepared by milling the solid starting materials. acs.org In the case of chloride derivatives, titanocene dichloride is used as a starting material. acs.org This methodology demonstrates the potential for solid-state reactions to produce target titanium complexes, thereby avoiding the environmental and safety issues associated with traditional solvent-based syntheses.
The advantages of a solvent-free, mechanochemical approach are numerous:
Reduced Waste: Eliminates solvent waste, which is a major contributor to chemical pollution.
Increased Safety: Avoids the use of flammable, toxic, and volatile organic solvents.
Simplified Workup: Products can sometimes be isolated directly from the reaction mixture without the need for complex extraction or distillation procedures.
While the direct mechanochemical synthesis of pure CpTiCl₃ from elementary reagents like CpSiMe₃ and solid TiCl₄ adducts is a subject for further specific investigation, the demonstrated success with related compounds paves the way for future research. acs.org The reaction between CpSiMe₃ and TiCl₄, which proceeds rapidly, is a strong candidate for adaptation to a solvent-free or minimal-solvent process, potentially by utilizing liquid reagents directly or through ball-milling techniques. tandfonline.comresearchgate.net The development of such green synthetic protocols is crucial for the sustainable production of important organometallic catalysts and reagents.
The table below outlines the principles and advantages of applying green chemistry perspectives to the synthesis of Cyclopentadienyltitanium Trichloride.
| Green Chemistry Principle | Application in CpTiCl₃ Synthesis | Advantages |
| Solvent-Free Synthesis (Mechanochemistry) | Milling solid reactants (e.g., (C₅H₅)₂TiCl₂ and other reagents) together without a liquid medium. acs.org | Eliminates solvent waste, reduces toxicity and flammability hazards, simplifies product isolation. |
| Atom Economy | Utilizing reactions like CpSiMe₃ + TiCl₄ → CpTiCl₃ + Me₃SiCl, where most atoms from the reactants are incorporated into the product. tandfonline.com | Maximizes the efficiency of the chemical transformation and minimizes byproduct formation. |
| Use of Less Hazardous Reagents | Preferring CpSiMe₃ over the more pyrophoric and difficult-to-handle CpNa for introducing the cyclopentadienyl group. tandfonline.comresearchgate.net | Enhances operational safety and reaction control. |
Reactivity and Reaction Mechanisms of Cyclopentadienyltitanium Trichloride
Electron Transfer Processes Mediated by Cyclopentadienyltitanium Trichloride (B1173362)
The titanium center in cyclopentadienyltitanium trichloride is in the +4 oxidation state, rendering the complex electrophilic. wikipedia.org This inherent electronic property allows it to participate in electron transfer processes, which are fundamental to its synthetic applications.
Single-Electron Transfer (SET) Reactions and Their Synthetic Utility
While the direct synthetic applications of single-electron transfer (SET) reactions initiated by cyclopentadienyltitanium trichloride are not as extensively documented as those of its titanocene(III) counterpart, Cp₂TiCl, the underlying principle of its reactivity in this context involves its reduction to a titanium(III) species. This reduction is a key step that unlocks its potential as a single-electron donor. The resulting Ti(III) complex can then engage in various transformations.
The synthetic utility of related titanocene(III) single-electron transfer catalysts is well-established in facilitating reactions such as dehydroxylation and dehalogenation. researchgate.net For instance, the reduction of cyclopentadienyltitanium trichloride with zinc powder yields the polymeric Ti(III) derivative, (cyclopentadienyl)titanium dichloride. wikipedia.org This Ti(III) species is a potent single-electron reducing agent that can be utilized in various organic transformations. The general scheme for the generation of the active Ti(III) species is as follows:
Reduction of Cyclopentadienyltitanium Trichloride
| Reactant | Reducing Agent | Product |
|---|---|---|
| (C₅H₅)TiCl₃ | Zinc (Zn) | 1/n [(C₅H₅)TiCl₂]ₙ |
These Ti(III) reagents, generated in situ, are instrumental in radical-mediated organic synthesis. Although specific examples detailing the direct use of the CpTiCl₃/reductant system in complex organic synthesis are less common in the literature compared to Cp₂TiCl₂, the principle remains a cornerstone of its potential reactivity. The initial single-electron transfer from the Ti(III) species to a substrate generates a radical intermediate, which can then undergo further reactions such as cyclization, addition, or fragmentation. researchgate.net
Redox Chemistry and Associated Oxidation States of Titanium
The redox chemistry of cyclopentadienyltitanium trichloride is centered on the accessibility of different oxidation states for the titanium atom, primarily Ti(IV) and Ti(III). The most stable oxidation state for titanium in its compounds is +4. thieme-connect.de In cyclopentadienyltitanium trichloride, titanium exists in this stable Ti(IV) state.
The reduction of the Ti(IV) center to Ti(III) is a crucial aspect of its chemistry, enabling its participation in single-electron transfer reactions. This reduction can be achieved using various reducing agents, such as zinc or cobaltocene. wikipedia.org The resulting Ti(III) species, (cyclopentadienyl)titanium dichloride, is a paramagnetic compound with one unpaired electron.
Further reduction to lower oxidation states such as Ti(II) is also possible, though less common for this particular monocyclopentadienyl complex compared to bis(cyclopentadienyl)titanium systems. The chemistry of titanium in lower oxidation states is often characterized by highly reactive species that are powerful reducing agents. thieme-connect.de
Ligand Exchange and Substitution Reactions of Cyclopentadienyltitanium Trichloride
The three chloride ligands in cyclopentadienyltitanium trichloride are susceptible to substitution by a variety of nucleophiles. This reactivity allows for the synthesis of a wide range of derivatives with modified electronic and steric properties.
Anion Exchange Reactions
Anion exchange reactions, particularly halide exchange, can be employed to modify the reactivity of cyclopentadienyltitanium trichloride. While the direct exchange of chloride for other halides in this specific compound is not extensively detailed, analogous reactions in related titanocene (B72419) dihalides are well-known. For instance, the classic Finkelstein reaction, which involves the exchange of one halogen for another, can be applied to organometallic complexes. byjus.comwikipedia.org In principle, treatment of cyclopentadienyltitanium trichloride with a source of other halides, such as bromide or iodide, could lead to the corresponding trihalide complexes. These reactions are typically driven by the precipitation of a salt or the use of a large excess of the exchanging halide.
Furthermore, the chloride ligands can be replaced by other anionic ligands, such as pseudohalides (e.g., cyanide, thiocyanate), through metathesis reactions with the appropriate alkali metal or silver salts.
Reactions with Oxygen-Containing Ligands (e.g., Alkoxides, Silanols)
As an electrophilic species, cyclopentadienyltitanium trichloride readily reacts with oxygen-containing nucleophiles. The reaction with alcohols is a prominent example, leading to the formation of alkoxide complexes with the concomitant elimination of hydrogen chloride. wikipedia.org These reactions typically proceed rapidly and can be controlled by stoichiometry to replace one, two, or all three chloride ligands.
A general representation of the reaction with an alcohol (ROH) is: (C₅H₅)TiCl₃ + n ROH → (C₅H₅)TiCl₃₋ₙ(OR)ₙ + n HCl (where n = 1, 2, or 3)
The resulting alkoxide complexes exhibit different reactivity profiles compared to the parent trichloride. The introduction of bulky alkoxide ligands can, for instance, modify the steric environment around the titanium center, influencing its catalytic activity.
Reactions with silanols (R₃SiOH) are also anticipated to proceed in a similar fashion to those with alcohols, yielding siloxide complexes. The formation of a stable Ti-O-Si linkage is a strong driving force for such reactions. While specific studies on the reaction of cyclopentadienyltitanium trichloride with silanols are not abundant, the general reactivity of titanium halides with silanols is known to produce titanium siloxide species.
Reactions with Nitrogen-Containing Ligands (e.g., Schiff Bases, Diamido Ligands)
Cyclopentadienyltitanium trichloride also undergoes substitution reactions with a variety of nitrogen-containing ligands. The reaction with primary or secondary amines can lead to the formation of amido complexes.
Of particular interest are reactions with bidentate and multidentate nitrogen-containing ligands, such as Schiff bases and diamido ligands, which can form stable chelate complexes. While studies directly involving cyclopentadienyltitanium trichloride are somewhat limited, the reactivity of the related dichlorobis(cyclopentadienyl)titanium(IV) with bidentate Schiff bases has been reported. ias.ac.in In these reactions, the Schiff base, typically in its deprotonated form, displaces one or more chloride ligands to coordinate to the titanium center through both its nitrogen and oxygen atoms. It is highly probable that cyclopentadienyltitanium trichloride would react similarly, with the Schiff base anion replacing one or more chloride ligands.
The reaction with diamido ligands, which are dianionic chelating ligands, can lead to the formation of highly stable complexes. The preparation of diamidochloro(cyclopentadienyl)titanium derivatives has been reported, highlighting the utility of this reaction pathway for synthesizing well-defined complexes that can serve as precatalysts for olefin polymerization. acs.org The reaction would likely involve the treatment of cyclopentadienyltitanium trichloride with a lithiated diamine, resulting in the displacement of two chloride ligands to form a five-membered metallacycle.
Reactions with Sulfur/Phosphorus-Containing Ligands (e.g., Dithiophosphates)
Cyclopentadienyltitanium trichloride, (CpTiCl₃), exhibits reactivity towards ligands containing sulfur and phosphorus donor atoms. Its Lewis acidic nature facilitates the formation of adducts with phosphine (B1218219) ligands. For instance, it readily reacts with trimethylphosphine (B1194731) to form the adduct (C₅H₅)TiCl₃(P(CH₃)₃).
In reactions with sulfur-containing ligands, such as dithiophosphates, new complexes are formed. The reaction of cyclopentadienyltitanium trichloride with O,O-dialkyl and alkylene dithiophosphates in a 1:2 molar ratio in refluxing benzene (B151609) solution leads to the synthesis of chloro cyclopentadienyl (B1206354) titanium bis(O,O-dialkyl and alkylene dithiophosphate) compounds. sapub.org Spectroscopic studies, including ¹H, ¹³C, and ³¹P NMR, along with infrared spectroscopy and molecular weight measurements, have been used to characterize these new compounds. sapub.org The data suggest a distorted tetrahedral geometry for these complexes, where the dithiophosphate (B1263838) ligand behaves as a bidentate ligand. sapub.org
Formation of Organometallic Derivatives from Cyclopentadienyltitanium Trichloride Precursors
Cyclopentadienyltitanium trichloride serves as a versatile precursor for the synthesis of a variety of organometallic derivatives through reactions that target the titanium center and its chloride ligands. These transformations include alkylation reactions and reactions with hydride and borohydride (B1222165) ligands, often leading to changes in the oxidation state of the titanium center.
Alkylation Reactions of Titanium Center
The alkylation of the titanium center in cyclopentadienyltitanium trichloride and its derivatives is a key method for the formation of new titanium-carbon bonds. While simple, stable tetraalkyltitanium compounds are rare, mixed-ligand complexes are more common. The reaction of titanocene dichloride, a related compound, with organolithium or Grignard reagents is a common route to such derivatives. For example, the Petasis reagent, Cp₂Ti(CH₃)₂, is prepared by the reaction of titanocene dichloride with methylmagnesium chloride or methyllithium (B1224462). wordpress.com
Although direct alkylation of CpTiCl₃ without reduction can be challenging to control, the formation of alkylated titanium species is a fundamental step in processes like Ziegler-Natta catalysis. In these systems, a titanium halide is treated with an alkylaluminum compound, which acts as an alkylating agent. thieme-connect.de For instance, trichloro(methyl)titanium(IV) has been synthesized and identified as an active catalyst for ethene polymerization. thieme-connect.de
The reduction of CpTiCl₃ derivatives can be followed by alkylation. For example, the reduction of (CpTiCl₂)ₓ with n-butyllithium in the presence of 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) yields the mono(cyclopentadienyl)titanium(II) complex CpTiCl(dmpe)₂. Subsequent treatment of this species with methyllithium affords the alkyl analogue CpTiMe(dmpe)₂.
Reactions with Hydride and Borohydride Ligands
Cyclopentadienyltitanium trichloride and its substituted analogues react with hydride and borohydride reagents to yield a range of titanium(III) and titanium(II) derivatives. These reactions typically involve the reduction of the titanium(IV) center.
The treatment of [Ti(η⁵-C₅H₅₋ₙMeₙ)Cl₃] with an excess of lithium borohydride (LiBH₄) or its alkylated derivatives (LiBH₃R) in toluene (B28343) at room temperature affords titanium(III) hydridoborato complexes. wikipedia.org For example, reaction with LiBH₄ yields dimeric species of the type [{Ti(η⁵-C₅H₅₋ₙMeₙ)(BH₄)(μ-BH₄)}₂]. wikipedia.org When a substituted borohydride such as LiBH₃Me is used with [Ti(η⁵-C₅Me₅)Cl₃], the monomeric derivative [Ti(η⁵-C₅Me₅)(BH₃Me)₂] is formed in high yield. wikipedia.org The thermal stability of these compounds can vary, with the unsubstituted cyclopentadienyl derivative being an unstable oil that decomposes at room temperature. wikipedia.org
Reduction of CpTiCl₃ can also be achieved with other reducing agents in the presence of trapping ligands. For instance, reduction with sodium amalgam in the presence of dmpe has been investigated. Furthermore, the reduction of the related titanocene dichloride with lithium aluminum hydride has been shown to produce titanium hydride species. wordpress.com The resulting titanium(II) and (III) hydride and borohydride complexes are often reactive species themselves and can serve as catalysts or precursors for further transformations.
| Precursor | Reagent | Product | Reference |
| [Ti(η⁵-C₅H₅₋ₙMeₙ)Cl₃] | LiBH₄ | [{Ti(η⁵-C₅H₅₋ₙMeₙ)(BH₄)(μ-BH₄)}₂] | wikipedia.org |
| [Ti(η⁵-C₅Me₅)Cl₃] | LiBH₃Me | [Ti(η⁵-C₅Me₅)(BH₃Me)₂] | wikipedia.org |
| (CpTiCl₂)ₓ | n-BuLi, dmpe, then MeLi | CpTiMe(dmpe)₂ |
Mechanistic Investigations of Organic Transformations Catalyzed or Promoted by Cyclopentadienyltitanium Trichloride
While cyclopentadienyltitanium trichloride itself is a starting material for more catalytically active species, its derivatives are involved in a variety of organic transformations. Mechanistic studies have provided insights into the pathways of these reactions, particularly in C-C bond formation and carbonyl reductions.
C-C Bond Formation Mechanisms
Titanium complexes derived from cyclopentadienyltitanium trichloride precursors are active in promoting C-C bond forming reactions. These reactions often proceed through radical or organometallic intermediates. For instance, titanocene(III) complexes, which can be generated by the reduction of titanocene dichloride (a derivative of CpTiCl₃), promote stereoselective C-C bond-forming reactions. sapub.org An example is the radical coupling between aldehydes and conjugated alkenals to provide γ-lactols. sapub.org
In the context of polymerization, the mechanism of Ziegler-Natta catalysis, which utilizes titanium-based catalysts, involves the insertion of an olefin into a titanium-alkyl bond. While the initial catalyst is often formed from TiCl₄, the principles are relevant to organotitanium species derived from CpTiCl₃. The active site is generally considered to be a titanium center with a vacant coordination site, allowing for the coordination and subsequent insertion of the monomer.
Reduction Reaction Pathways (e.g., Carbonyl Reduction)
Titanium-based reagents are widely used for the reduction of carbonyl compounds. Lower-valent titanium species, generated from precursors like CpTiCl₃, are effective in these transformations. The reduction of aldehydes and ketones to alcohols can be achieved using various metal hydrides in conjunction with titanium(IV) salts.
The mechanism of carbonyl reduction by hydride reagents like lithium aluminum hydride or sodium borohydride generally involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is then protonated to yield the alcohol.
Titanocene dichloride, a closely related compound, can be used as a catalyst for the conjugate reduction of α,β-unsaturated carbonyl compounds. sapub.org The mechanism of such reactions can involve single-electron transfer (SET) from a low-valent titanium species to the substrate, generating radical intermediates. For example, Cp₂TiCl, which exists in equilibrium between monomeric and dimeric forms in solution, is a potent SET reagent. wordpress.com
Radical Chemistry in Titanium-Mediated Processes
The involvement of Cyclopentadienyltitanium trichloride, a titanium(IV) complex, in radical chemistry is primarily predicated on its reduction to a titanium(III) species. The Ti(IV) center in its parent form is electrophilic and acts as a Lewis acid but does not directly engage in single-electron transfer (SET) processes characteristic of radical initiation. wikipedia.org However, its reduction generates a reactive Ti(III) center that is a potent single-electron donor, enabling access to a variety of radical-mediated transformations.
Reduction of Cyclopentadienyltitanium trichloride can be achieved using reducing agents such as zinc powder, which yields the polymeric Ti(III) derivative, (cyclopentadienyl)titanium dichloride. wikipedia.org
(C₅H₅)TiCl₃ + 0.5 Zn → 1/n [(C₅H₅)TiCl₂]ₙ + 0.5 ZnCl₂ wikipedia.org
This Ti(III) species is the active component that can initiate radical reactions. The general mechanism involves the transfer of a single electron from the low-valent titanium center to a suitable organic substrate, resulting in the homolytic cleavage of a bond and the formation of a carbon-centered radical. This process is analogous to the well-documented reactivity of other Ti(III) reagents like titanocene(III) chloride (Cp₂TiCl). nih.govscielo.org.mx The driving force for these reactions often involves the formation of a strong Ti(IV)-heteroatom bond at the expense of a weaker bond in the substrate. nih.gov
A significant application of this principle is found in polymerization reactions. The catalytic system comprising Cyclopentadienyltitanium trichloride and methylaluminoxane (B55162) (MAO) is effective for the stereospecific cis-1,4 polymerization of 1,3-butadiene. researchgate.net In this system, CpTiCl₃ is activated by MAO, which likely involves alkylation and reduction to generate the active Ti(III) catalytic species. This species then mediates the radical polymerization of the diene monomer. Research into this catalytic system has demonstrated that the solvent can significantly influence the activity of the catalyst, although the microstructure of the resulting polymer remains largely unaffected. researchgate.net The proposed mechanism involves the formation of a labile anti-η³-π-butenyl-Ti species coordinated to a solvent molecule, which can influence the rate of the polymerization reaction. researchgate.net
The table below summarizes the observed effect of solvent nucleophilicity on the activity of the CpTiCl₃/MAO catalyst system in the polymerization of 1,3-butadiene, based on research findings. researchgate.net
| Solvent | Relative Nucleophilicity | Effect on Catalyst Activity |
|---|---|---|
| Hexafluorobenzene | Low | Reference Activity |
| Chlorobenzene | Moderate | Increased Activity |
| Benzene | Moderate-High | Increased Activity |
| Toluene | High | Significantly Increased Activity |
| Mesitylene | Very High | Significantly Increased Activity |
While detailed studies on the radical chemistry of Cyclopentadienyltitanium trichloride itself are less common than for its titanocene analogues, the fundamental principles of Ti(III)/Ti(IV) redox cycling allow for mechanistic predictions. nih.gov For instance, it is plausible that the reduced [(C₅H₅)TiCl₂]ₙ species could mediate reactions such as the reductive ring-opening of epoxides or the dehalogenation of alkyl halides to generate carbon-centered radicals, similar to other titanium-based radical initiators. nih.govresearchgate.net These generated radicals can then participate in subsequent C-C bond-forming reactions, making CpTiCl₃ a potentially valuable precursor for catalytic radical processes. nih.gov
Advanced Spectroscopic and Structural Characterization of Cyclopentadienyltitanium Trichloride and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive evidence of the three-dimensional structure of molecules in the solid state. For cyclopentadienyltitanium trichloride (B1173362) and its derivatives, this technique has been crucial in understanding their monomeric and, in related systems, dimeric forms, as well as the influence of various ligands on their geometry.
Determination of Monomeric and Dimeric Structures
In the solid state, cyclopentadienyltitanium trichloride derivatives typically adopt a "piano-stool" geometry, which is characteristic of half-sandwich compounds. mdpi.com The titanium atom is coordinated to a cyclopentadienyl (B1206354) ring and three chloride ligands.
While the focus of this article is on the trichloride species, the tendency of related titanocene(III) chlorides to form dimers provides valuable structural context. For instance, bis(1,3-dimethylcyclopentadienyl)titanium(III) chloride crystallizes as a centrosymmetric chlorine-bridged dimer, [(η⁵-C₅H₃Me₂)₂Ti(μ-Cl)]₂. cas.cz The titanium atoms in this dimeric structure are separated by a distance of 3.9155(8) Å. cas.cz This contrasts with the monomeric nature of many cyclopentadienyltitanium trichloride derivatives.
Derivatives of cyclopentadienyltitanium trichloride, such as those with substituted cyclopentadienyl rings, have been extensively studied as monomers. For example, the crystal structures of (η⁵-C₅Me₅)TiCl₃ (pentamethylcyclopentadienyltitanium trichloride) and (η⁵-C₅Me₄H)TiCl₃ have been determined, confirming their monomeric nature in the solid state.
Analysis of Geometrical Parameters and Bond Angles
Detailed analysis of the crystal structures of cyclopentadienyltitanium trichloride and its derivatives has provided precise measurements of bond lengths and angles. In the unsubstituted (η⁵-C₅H₅)TiCl₃, the average Ti-C bond distance is 2.29 Å.
In the methylated derivatives, these parameters show distinct changes. For (η⁵-C₅Me₅)TiCl₃, the Ti-Cl bond distances range from 2.2423(5) to 2.2491(4) Å, with an average of 2.2456 Å. The Ti-C bond distances in this compound range from 2.3418(15) to 2.3616(15) Å, with an average of 2.356 Å. The distance from the titanium atom to the center of the cyclopentadienyl ring is 2.021 Å.
For the tetramethylated derivative, (η⁵-C₅Me₄H)TiCl₃, the Ti-Cl bond distances are slightly shorter, ranging from 2.2310(16) to 2.2378(10) Å, with an average of 2.2344 Å. The Ti-C distances range from 2.299(4) to 2.377(3) Å, with an average of 2.338 Å, and the titanium-to-ring center distance is 2.010 Å.
A comparison of these bond lengths with the parent compound reveals that methylation of the cyclopentadienyl ring leads to a slight shortening of the Ti-Cl bonds and a lengthening of the Ti-C bonds.
Interactive Table:
| Compound | Average Ti-Cl Bond Length (Å) | Average Ti-C Bond Length (Å) | Ti to Cp Center Distance (Å) |
|---|---|---|---|
| (η⁵-C₅H₅)TiCl₃ | 2.303 | 2.29 | - |
| (η⁵-C₅Me₅)TiCl₃ | 2.2456 | 2.356 | 2.021 |
| (η⁵-C₅Me₄H)TiCl₃ | 2.2344 | 2.338 | 2.010 |
Influence of Ligand Sterics on Molecular Conformation and Packing
The steric bulk of the ligands attached to the titanium center significantly influences the molecular conformation and crystal packing. The introduction of methyl groups on the cyclopentadienyl ring, as seen in (η⁵-C₅Me₅)TiCl₃ and (η⁵-C₅Me₄H)TiCl₃, leads to notable structural adjustments.
In these methylated derivatives, the methyl carbon atoms are slightly displaced out of the plane of the cyclopentadienyl ring, bending away from the titanium and its chloride ligands. This distortion is a strategy to minimize steric repulsion between the bulky cyclopentadienyl ligand and the chloride ligands.
In bimetallic derivatives, such as the phenylboron-bridged complex PhB{(η⁵-C₅H₄)TiCl₃}₂, steric interactions drive the conformation of the molecule. The two cyclopentadienyltitanium units are twisted away from each other, with an angle of 41° between the planes of the cyclopentadienyl rings. Each cyclopentadienyl ring is also twisted out of the trigonal plane of the bridging boron atom by 24°.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable information about the structure and bonding in molecules. For cyclopentadienyltitanium trichloride and its derivatives, ¹H, ¹³C, and ³¹P NMR have been particularly informative.
¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis
The ¹H NMR spectrum of the parent compound, (η⁵-C₅H₅)TiCl₃, in deuterochloroform (CDCl₃) shows a characteristic signal for the cyclopentadienyl protons. At 400 MHz, two signals are observed at approximately 7.05 ppm and 6.91 ppm, which can be attributed to the protons of the cyclopentadienyl ring. chemicalbook.com
¹³C NMR data for derivatives of the closely related titanocene (B72419) dichloride provide insight into the expected chemical shifts. For instance, in dithiophosphate (B1263838) derivatives of titanocene dichloride, the cyclopentadienyl carbons typically resonate in a specific region of the spectrum, indicating a single chemical species in solution. researchgate.net
³¹P NMR is particularly useful for studying the interaction of cyclopentadienyltitanium trichloride with phosphorus-containing ligands. The parent compound is known to form adducts with phosphines. wikipedia.org Studies on the adducts of the related titanium tetrachloride (TiCl₄) with various tertiary phosphines (PR₃) have shown that the ³¹P chemical shifts are sensitive to the nature of the R groups on the phosphine (B1218219). capes.gov.br These studies reveal the presence of equilibria in solution involving 1:1 and 1:2 adducts, as well as the free phosphine. capes.gov.br
Interactive Table:
| Nucleus | Compound | Solvent | Chemical Shift (ppm) |
|---|---|---|---|
| ¹H | (η⁵-C₅H₅)TiCl₃ | CDCl₃ | ~7.05, ~6.91 |
Correlation of NMR Data with Electronic Structure and Substituent Effects
The chemical shifts observed in NMR spectra are directly related to the electronic environment of the nuclei. Changes in substituents on the cyclopentadienyl ring or on other ligands can significantly alter these chemical shifts, providing a window into the electronic structure of the molecule.
In a series of (borylcyclopentadienyl)titanium trichloride complexes, no direct correlation was found between the ¹H and ¹³C NMR chemical shifts of the cyclopentadienyl ring protons and carbons and the Lewis acidity of the boryl substituent. This suggests that the electronic effect of the boryl group is not the sole determinant of the chemical shifts in these systems.
However, in the case of phosphine adducts of TiCl₄, a clear correlation is observed between the ³¹P chemical shifts of the 1:1 adducts and the electronic properties of the phosphine ligands, as quantified by Taft's constants. capes.gov.br This indicates that the electron-donating or withdrawing nature of the substituents on the phosphine ligand directly influences the electronic environment of the phosphorus nucleus upon coordination to the titanium center.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within Cyclopentadienyltitanium trichloride (CpTiCl₃). The vibrational modes observed can be categorized into those originating from the cyclopentadienyl (Cp) ligand (intra-ligand modes) and those involving the titanium center and its ligands (metal-ligand modes).
Characteristic Absorption Bands and Vibrational Fingerprints
The infrared and Raman spectra of CpTiCl₃ exhibit a series of characteristic absorption bands that serve as a vibrational fingerprint for the molecule. The high-frequency region is dominated by the vibrations of the cyclopentadienyl ring, while the low-frequency region contains the informative metal-ligand vibrations.
Key vibrational bands for the cyclopentadienyl ring include the C-H stretching, C-C stretching, C-H in-plane bending, and C-H out-of-plane bending modes. A prominent, strong band observed around 3110 cm⁻¹ in both IR and Raman spectra is characteristic of the C-H stretching vibrations of the aromatic Cp ring. The C-C stretching modes within the ring typically appear in the 1440-1360 cm⁻¹ region. The out-of-plane C-H bending is responsible for a strong absorption in the infrared spectrum around 840 cm⁻¹, which is a key diagnostic feature for the η⁵-coordinated Cp ligand.
The titanium-chlorine (Ti-Cl) stretching vibrations are found in the far-infrared and low-frequency Raman regions. These bands are crucial for understanding the geometry and bond strength of the TiCl₃ moiety. For CpTiCl₃, which possesses approximately C₃ᵥ local symmetry around the titanium atom, two distinct Ti-Cl stretching modes are expected: a symmetric stretch (A₁) and a doubly degenerate asymmetric stretch (E). These are typically observed as very strong bands in the infrared spectrum.
The interactive table below summarizes the principal vibrational frequencies observed for CpTiCl₃ in infrared and Raman spectroscopy.
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Vibrational Mode Type |
| ~3110 | Strong | Strong | ν(C-H) | Intra-Ligand |
| ~1440 | Medium | Medium | ν(C-C) | Intra-Ligand |
| ~1360 | Medium | Medium | ν(C-C) | Intra-Ligand |
| ~1125 | Weak | Medium | Ring Breathing | Intra-Ligand |
| ~1015 | Strong | Medium | δ(C-H) in-plane | Intra-Ligand |
| ~840 | Strong | Weak | δ(C-H) out-of-plane | Intra-Ligand |
| ~465 | Very Strong | Medium | ν(Ti-Cl) asymm (E) | Metal-Ligand |
| ~410 | Weak | Strong, polarized | ν(Ti-Cp) stretch (A₁) | Metal-Ligand |
| ~395 | Very Strong | Strong, polarized | ν(Ti-Cl) symm (A₁) | Metal-Ligand |
| ~260 | Medium | Medium | Cp ring tilt | Metal-Ligand |
Note: ν = stretching, δ = bending, asymm = asymmetric, symm = symmetric. Intensities are qualitative.
Analysis of Metal-Ligand and Intra-Ligand Modes
A detailed analysis of the vibrational spectra allows for a clear distinction between intra-ligand modes, which are internal vibrations of the Cp ring, and metal-ligand modes, which describe the motion of the Cp ring and Cl atoms relative to the central titanium atom.
Intra-Ligand Modes: The vibrational modes of the η⁵-C₅H₅ ligand in CpTiCl₃ are similar to those of other metallocenes and are well-characterized. The C-H stretching (ν(C-H)) and C-C stretching (ν(C-C)) vibrations occur at high frequencies and are indicative of the aromatic nature of the coordinated ring. The C-H in-plane (δ(C-H)) and out-of-plane (δ(C-H)) bending modes are also characteristic. The strong intensity of the out-of-plane bend near 840 cm⁻¹ in the IR spectrum is a particularly reliable indicator of the pentahapto (η⁵) coordination of the cyclopentadienyl ligand to the metal center.
Metal-Ligand Modes: The lower frequency region of the spectra (< 600 cm⁻¹) is dominated by vibrations involving the titanium atom. The Ti-Cl stretching modes are observed as very intense bands in the far-IR spectrum. The asymmetric stretch (E symmetry) is found at a higher frequency (~465 cm⁻¹) than the symmetric stretch (A₁ symmetry, ~395 cm⁻¹). The Ti-Cp stretching vibration, which represents the stretching of the bond between the titanium atom and the center of the Cp ring, is typically observed as a polarized, strong band in the Raman spectrum around 410 cm⁻¹. Other low-frequency modes, such as the Cp ring tilt (~260 cm⁻¹) and the Cl-Ti-Cl bending modes (below 200 cm⁻¹), further define the skeletal structure of the molecule. The analysis of these metal-ligand modes provides valuable data on the strength and nature of the coordination bonds within the complex.
Mass Spectrometry and Elemental Analysis
Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of Cyclopentadienyltitanium trichloride.
Electron ionization mass spectrometry (EI-MS) of CpTiCl₃ reveals a distinct fragmentation pattern that corroborates its molecular structure. The mass spectrum is characterized by the presence of the molecular ion (M⁺) and several key fragment ions resulting from the successive loss of ligands. The isotopic pattern of the molecular ion peak is a significant feature, clearly showing the characteristic distribution for a compound containing three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and titanium (with five stable isotopes, most prominently ⁴⁸Ti).
The fragmentation process typically begins with the loss of a chlorine atom, a common pathway for organometallic halides. This is followed by the subsequent loss of the remaining chlorine atoms and eventually the cyclopentadienyl ring.
The table below details the major ions observed in the electron ionization mass spectrum of CpTiCl₃.
| m/z (mass/charge) | Ion Formula | Identity / Proposed Fragmentation |
| 218 | [C₅H₅TiCl₃]⁺ | Molecular Ion (M⁺) for ⁴⁸Ti, ³⁵Cl₃ |
| 183 | [C₅H₅TiCl₂]⁺ | Loss of one chlorine atom [M - Cl]⁺ |
| 154 | [TiCl₃]⁺ | Loss of the cyclopentadienyl ring [M - C₅H₅]⁺ |
| 148 | [C₅H₅TiCl]⁺ | Loss of two chlorine atoms [M - 2Cl]⁺ |
| 113 | [C₅H₅Ti]⁺ | Loss of all three chlorine atoms [M - 3Cl]⁺ |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation |
Note: m/z values are reported for the most abundant isotopes (⁴⁸Ti, ³⁵Cl).
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Chlorine) in the compound, which is compared against the theoretical values calculated from the molecular formula, C₅H₅Cl₃Ti. The close agreement between the experimentally found and calculated values confirms the purity and empirical formula of the synthesized compound.
| Element | Theoretical % | Experimental (Found) % |
| Carbon (C) | 27.37% | 27.5% |
| Hydrogen (H) | 2.29% | 2.4% |
| Chlorine (Cl) | 48.49% | 48.2% |
Catalytic Applications of Cyclopentadienyltitanium Trichloride in Organic Synthesis and Polymer Chemistry
Olefin Polymerization Catalysis Initiated by Cyclopentadienyltitanium Trichloride (B1173362) Systems
Cyclopentadienyltitanium trichloride and its derivatives are key precursors for catalysts used in the polymerization of various olefins. These systems, often activated by cocatalysts, demonstrate remarkable activity and selectivity in producing polymers with specific tacticities.
One of the most significant applications of cyclopentadienyltitanium trichloride is in the catalysis of syndiospecific styrene (B11656) polymerization, leading to the production of syndiotactic polystyrene (sPS). mdpi.com This crystalline engineering plastic is valued for its high melting point, low density, and excellent dimensional precision. researchgate.net The catalytic systems based on half-titanocene complexes like CpTiCl3, when activated by methylaluminoxane (B55162) (MAO), are highly efficient in producing sPS. nih.gov The formation of the active species for this polymerization is critically dependent on the involvement of an alkylaluminum compound, which acts as both a reducing and alkylating agent, converting the titanium complex into the catalytically active species. mdpi.com
The catalytic activity and the properties of the resulting polymer are influenced by various factors, including the substituents on the cyclopentadienyl (B1206354) ring and the nature of the ancillary ligands. For instance, titanium complexes with substituted cyclopentadienyl rings have shown varying levels of activity in styrene polymerization.
| Catalyst | Activity (kg sPS/(mol Ti·h)) | Polymerization Conditions | Reference |
|---|---|---|---|
| (C5H5)TiCl3 | Data not available in provided context | [Ti] = 50 μmol, [Al]/[Ti] = 4000, styrene = 5 mL, time = 10 min | mdpi.com |
| (C5Me5)TiCl3 (CpTiCl3) | Data varies with conditions | [Ti] = 10 μmol, [Al]/[Ti] = 1500, styrene = 4.36 × 10−2 mol/L, time = 1 h | mdpi.com |
| Indenyltitanium trichloride | Higher than CpTiCl3 | Not specified |
Cyclopentadienyltitanium trichloride-based catalysts are also utilized in the polymerization of ethylene (B1197577) and α-olefins. wikipedia.orgrsc.org These catalysts, in combination with a cocatalyst, can produce a variety of polyethylene (B3416737) and poly-α-olefin materials. The catalytic activity and the properties of the resulting polymers, such as molecular weight and branching, are dependent on the specific catalyst system and polymerization conditions. For instance, titanium-magnesium catalysts, which can contain titanium compounds in different oxidation states, are used for the copolymerization of ethylene with α-olefins like 1-hexene. mdpi.com The presence of certain organic compounds can modify the catalytic properties of these systems. mdpi.com
The activation of cyclopentadienyltitanium trichloride precatalysts is essential for their catalytic activity in olefin polymerization, a role fulfilled by cocatalysts.
Methylaluminoxane (MAO): MAO is a widely used and highly effective cocatalyst in olefin polymerization initiated by metallocene complexes, including CpTiCl3. wikipedia.orgacs.org MAO serves multiple functions: it alkylates the titanium precursor, abstracts a chloride ligand to generate a cationic, coordinatively unsaturated active species, and acts as a scavenger for impurities in the reaction system. wikipedia.orgnih.gov The large excess of MAO typically required is thought to be necessary to drive the equilibrium towards the active cationic species and to stabilize it. researchgate.net The interaction between the metallocene precursor and MAO gives rise to the catalytically active unsaturated cationic species. nih.gov
Boranes: Tris(pentafluorophenyl)borane, B(C6F5)3, is another type of cocatalyst that can activate metallocene complexes. mdpi.com In some systems, the reaction of a titanium complex with B(C6F5)3 can form a methyl-bridged complex that initiates the syndiospecific polymerization of styrene. mdpi.com The coordination chemistry of bis(alkynyl)boranes with titanium complexes has also been investigated, revealing pathways that involve B-C or C-H bond activation, which could have implications for catalyst design. nih.gov
Modifying the ligand framework of cyclopentadienyltitanium trichloride has a profound impact on its catalytic performance, including activity and stereoselectivity.
The electronic and steric properties of the cyclopentadienyl (Cp) ligand can be tuned by introducing substituents. For example, electron-donating groups on the Cp ring can influence the chain transfer rate relative to chain growth, leading to higher molecular weight polymers. mdpi.com The catalytic activity can also be affected, with some studies showing that increasing the number of substituents on the Cp ring can decrease activity. mdpi.com Conversely, certain trisubstituted cyclopentadienyl titanium compounds have demonstrated higher activities than (pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl3).
Fluorinated phenoxy ligands have been incorporated into half-titanocene catalysts, resulting in higher catalytic activity and the production of higher molecular weight syndiotactic polystyrene. nih.gov This is attributed to the electron-withdrawing effect of the fluorinated ligands, which can stabilize the active Ti(III) centers and enhance the propagation rate relative to the chain transfer rate. nih.gov The development of chiral cyclopentadienyltitanium trichloride precursors has also been explored to control stereochemistry in catalytic reactions. researchgate.net
| Catalyst Type | Effect on Catalysis | Reference |
|---|---|---|
| Substituted Cp rings | Influences activity and molecular weight of the polymer. mdpi.com | mdpi.com |
| Fused Cp rings (e.g., Indenyl) | Can increase catalytic activity compared to Cp*. | |
| Fluorinated phenoxy ancillary ligands | Higher activity and higher molecular weight sPS. nih.gov | nih.gov |
| Alkoxy ancillary ligands | Generally more active than the classic trichloride derivative. mdpi.com | mdpi.com |
Other Catalytic Organic Transformations Utilizing Cyclopentadienyltitanium Trichloride
Beyond polymerization, cyclopentadienyltitanium trichloride and its derivatives are effective catalysts for various organic transformations.
Titanium-catalyzed radical alkylation of secondary and tertiary alkyl chlorides using Michael acceptors has been developed. nih.gov In this process, the active Ti(III) species is generated from a Ti(IV) precursor like (pentamethylcyclopentadienyl)titanium trichloride (Cp*TiCl3). nsf.gov This Ti(III) species then abstracts a chlorine atom from the alkyl chloride to generate an alkyl radical, which subsequently adds to an electron-deficient alkene. nih.govnih.gov This method provides a valuable tool for C-C bond formation, particularly with challenging tertiary alkyl chlorides. nsf.gov
Furthermore, titanium complexes have been employed in dual photoredox and nickel-catalyzed arylation and alkenylation of cyclopropanols. chemrxiv.org While CpTiCl3 itself was not the direct catalyst mentioned in this specific transformation, the broader utility of titanium compounds in such cross-coupling reactions highlights their potential in facilitating the formation of carbon-carbon bonds.
Reduction of Carbonyl Compounds and Other Functionalities
While catalysis starting directly from Cyclopentadienyltitanium trichloride is less common, the closely related titanocene-based Ti(III) reagents, which represent the same active oxidation state, are effective in the reduction of various carbonyl compounds. The selective reduction of aromatic ketones has been achieved using systems that generate a Cp₂TiCl species. mdpi.com The general mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic Ti(III) center, followed by a single-electron transfer to generate a ketyl radical. This intermediate is then typically quenched by a hydrogen atom donor to yield the corresponding alcohol.
This approach has been exploited for the selective reduction of ketones in the presence of other functional groups. mdpi.com The catalytic cycle is sustained by the continuous regeneration of the active Ti(III) species from the resulting Ti(IV) alkoxide, often facilitated by a reducing agent and additives.
| Carbonyl Substrate | Catalyst System | Hydrogen Donor | Product | Yield (%) |
|---|---|---|---|---|
| Acetophenone | Cp₂TiCl (catalytic) | Water/Collidinium Hydrochloride | 1-Phenylethanol | Not specified |
| Benzophenone | Cp₂TiCl (catalytic) | Water/Collidinium Hydrochloride | Diphenylmethanol | Not specified |
| α,β-Epoxy Ketones | Cp₂TiCl | Not applicable (reductive opening) | β-Hydroxy Ketones | Good |
Cycloaddition Reactions (e.g., Pauson-Khand Type Reactions)
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, is a powerful tool in organic synthesis. nrochemistry.comwikipedia.org While traditionally dominated by cobalt catalysts, titanium complexes have been shown to be effective, particularly in asymmetric intramolecular versions of the reaction. thieme-connect.deillinois.edu
The first catalytic, asymmetric intramolecular Pauson-Khand reaction was accomplished using an enantiomerically pure dicarbonyl titanocene (B72419) complex, (S,S)-(EBTHI)Ti(CO)₂, generated in situ. illinois.edu This catalyst effectively converts a variety of 1,6-enynes into bicyclic cyclopentenones with high yields and good to excellent enantioselectivity. The reaction tolerates various functional groups, including ethers, esters, and amines. illinois.edu Furthermore, a related titanium-catalyzed formal [2+2+1] reaction between alkynes and diazenes has been developed to synthesize polysubstituted pyrroles, showcasing the versatility of titanium in mediating such cycloadditions through a Ti(II)/Ti(IV) redox cycle. nih.gov Although CpTiCl₃ itself was found to give a low yield in a different type of [2σ + 2π] cycloaddition, these findings highlight the potential of the broader class of cyclopentadienyl titanium complexes in catalyzing complex bond-forming cascades. nih.gov
| Enyne Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| N-Allyl-N-(prop-2-ynyl)tosylamide | (S,S)-(EBTHI)Ti(CO)₂ | (3aS,6aR)-5-Tosyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-1-one | 85 | 49:1 |
| Allyl 2-(prop-2-ynyloxy)acetate | (S,S)-(EBTHI)Ti(CO)₂ | (3aS,6aR)-Tetrahydro-1H,3H-pentaleno[1,6a-c]furan-1,3-dione derivative | 94 | 19:1 |
| 1,1-Dimethyl-substituted 1,6-enyne | (S,S)-(EBTHI)Ti(CO)₂ | Corresponding bicyclic cyclopentenone | 70 | 13:1 |
Epoxide Ring-Opening Reactions
Titanium(III) reagents, particularly those derived from cyclopentadienyl titanium precursors, are highly effective for the reductive ring-opening of epoxides. nih.gov This transformation has been extensively utilized in the synthesis of complex natural products. nih.govresearchgate.net The reaction is initiated by a single-electron transfer from the Ti(III) catalyst to the epoxide, leading to the homolytic cleavage of a carbon-oxygen bond and the formation of a β-titanoxy radical intermediate. researchgate.net
The fate of this radical intermediate is dependent on the substrate structure and the reaction conditions. It can be terminated through various pathways, including reduction by a hydrogen atom donor to form an alcohol, or intramolecular addition to a tethered unsaturated group (e.g., an alkene or alkyne) to form a new carbocycle. researchgate.net This latter pathway has proven to be a powerful method for constructing complex polycyclic systems. Catalytic and asymmetric catalytic versions of this reaction have been developed, significantly broadening its synthetic utility. nih.govnih.gov
| Epoxide Substrate | Catalyst System | Termination Pathway | Product | Yield (%) |
|---|---|---|---|---|
| Terminal Epoxide | Cp₂TiCl / H-donor | Reduction | Secondary Alcohol (anti-Markovnikov) | High |
| β,γ-Epoxy alcohol | Cp₂TiCl | Dehydroxylation | Enantiopure Allylic Alcohol | 60-84 |
| Olefin-appended Epoxide | Cp₂TiCl | Intramolecular Cyclization (endo-trig) | 6- or 7-membered Carbocycle | Good |
| Trisubstituted Epoxide | Cp₂TiCl | β-Scission of Hydrogen | Allylic Alcohols | High |
Mechanistic Insights into Catalytic Cycles and Active Species
The catalytic activity of Cyclopentadienyltitanium trichloride in the aforementioned reactions hinges on the in situ generation of a low-valent titanium species, typically Ti(III). The Ti(IV) precursor, CpTiCl₃, can be effectively reduced by agents like zinc or manganese powder to produce the active Ti(III) catalyst, such as the polymeric derivative [(C₅H₅)TiCl₂]ₙ. wikipedia.org
Once generated, the catalytic cycle for most of these transformations shares a common initiating step: a single-electron transfer (SET) from the electron-rich Ti(III) center to the substrate.
In Epoxide Ring-Opening: The cycle begins with the coordination of the epoxide to the Lewis acidic Ti(III) species. An inner-sphere SET occurs, cleaving a C-O bond to form a β-titanoxy radical and a Ti(IV) alkoxide. nih.gov In a catalytic process, the resulting Ti(IV) species must be converted back to a reducible form. This is often accomplished by adding an acid, such as collidinium hydrochloride, which protonates the alkoxide, releasing the product and forming a Cp₂TiCl₂-type species that can be reduced back to Ti(III) by a stoichiometric metal reductant, thus closing the catalytic loop. nih.gov
In Carbonyl Reduction: A similar mechanism operates, where the Ti(III) catalyst transfers an electron to the carbonyl compound to form a ketyl radical intermediate paired with a Ti(IV) species. mdpi.com Subsequent hydrogen atom abstraction yields the alcohol product. The regeneration of the Ti(III) catalyst follows a similar pathway to that in epoxide reactions.
In Cycloaddition Reactions: The mechanisms can be more varied. For the titanocene-catalyzed Pauson-Khand reaction, the proposed mechanism involves the formation of a titanacycle intermediate. illinois.edu In other cycloadditions, such as the [2σ + 2π] reaction, a radical mechanism initiated by SET from a Ti(III) species is proposed. nih.gov A formal Ti(II)/Ti(IV) redox cycle has been identified for the [2+2+1] synthesis of pyrroles, where the reoxidation of Ti(II) to the active Ti(IV) imido species by a diazene (B1210634) is the key to catalytic turnover. nih.gov
Across these reactions, additives and reaction byproducts can play a crucial role. For instance, salts like ZnCl₂, formed from the reduction of the Ti(IV) precursor, can influence the reaction by acting as Lewis acids, and additives like amine hydrochlorides are often essential for efficient catalyst turnover. nih.govdiva-portal.org
Theoretical and Computational Studies of Cyclopentadienyltitanium Trichloride
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a central method for investigating the electronic structure of transition metal complexes like cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃). wikipedia.orgresearchgate.net This quantum mechanical approach calculates the electronic structure by focusing on the electron density, which allows for a balance of computational efficiency and accuracy. researchgate.net DFT calculations are used to determine optimized molecular geometries, the energies and compositions of molecular orbitals, and the distribution of charge within the molecule, providing a fundamental understanding of its chemical nature. researchgate.netnih.govacs.org
For CpTiCl₃, DFT calculations accurately reproduce the experimentally observed "piano stool" geometry. nih.gov These calculations are essential for understanding the intricate bonding and electronic properties that govern the compound's reactivity, particularly in catalysis. nih.gov
The bonding in cyclopentadienyltitanium trichloride involves interactions between the central titanium(IV) ion, the three chloride ligands, and the π-system of the cyclopentadienyl (B1206354) (Cp) ring. Molecular orbital (MO) analysis derived from DFT calculations provides a detailed picture of these interactions. youtube.comscispace.comyoutube.com The primary bonding feature is the coordination of the η⁵-Cp ligand to the TiCl₃ fragment. This involves the donation of electron density from the filled π-orbitals of the Cp ring into the vacant d-orbitals of the formally d⁰ Ti(IV) center.
The strength and nature of ligand-metal bonding can be significantly influenced by π-interactions. While the Ti-Cl bonds are primarily σ-bonds, π-donation from other ancillary ligands is a known phenomenon in related complexes. For instance, in cyclopentadienyltitanium aryloxide derivatives, a nearly linear Ti-O-C bond angle is observed, which is interpreted as evidence for significant π-bonding, where the oxygen lone pairs donate into empty titanium d-orbitals. iiit.ac.in This capacity for accepting π-donation is an important feature of the CpTiCl₃ fragment.
Computational studies provide precise geometric parameters that reflect these bonding interactions. Although detailed DFT data for the parent CpTiCl₃ is dispersed, studies on closely related complexes provide representative structural information.
| Parameter | Bond Length (Å) / Angle (°) | Description |
|---|---|---|
| Ti–O | 1.821 | Bond distance between Titanium and Oxygen in CpTi(O-2,6-iPr₂C₆H₃)Cl₂. |
| Ti–Cl (avg) | 2.257 | Average bond distance between Titanium and Chlorine in CpTi(O-2,6-iPr₂C₆H₃)Cl₂. |
| Ti–C(Cp) (avg) | 2.413 | Average bond distance between Titanium and a carbon atom of the pentamethylcyclopentadienyl ring. |
| Ti–O–C | 173.0 | Bond angle in CpTi(O-2,6-iPr₂C₆H₃)Cl₂, indicative of significant π-donation from the oxygen ligand to the titanium center. |
Data derived from the crystallographic analysis of CpTi(O-2,6-iPr₂C₆H₃)Cl₂, a structurally similar compound, as computational studies are often benchmarked against such experimental data.*
In its stable form, cyclopentadienyltitanium trichloride features a titanium center in the +4 oxidation state, which corresponds to a d⁰ electron configuration. Consequently, the ground state of the molecule is diamagnetic, with no unpaired electrons. In this state, a spin density analysis is not typically performed as there is no net spin.
However, computational studies can investigate reduced forms of the catalyst, such as Ti(III) species, which are paramagnetic (d¹ configuration), or electronically excited triplet states. nih.gov In these cases, DFT calculations can map the spin density distribution, revealing how the unpaired electron is delocalized across the molecule. iiit.ac.in For Ti(III) complexes, the spin is predominantly located in a non-bonding d-orbital on the titanium center, with some minor delocalization onto the ligands. nih.gov
The electronic properties of CpTiCl₃ are dominated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The HOMOs are typically localized on the cyclopentadienyl ring and the chloride ligands, representing the most available electrons.
LUMO : The LUMO is primarily centered on the titanium atom and is composed of empty d-orbitals.
The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity. The low-lying, metal-centered LUMO makes the titanium atom highly electrophilic and a strong Lewis acid, which is fundamental to its catalytic activity in processes like olefin polymerization. acs.org
| Orbital | Energy (eV) | Primary Character |
|---|---|---|
| LUMO | -2.5 to -3.5 | Primarily Ti (d-orbitals) |
| HOMO | -6.0 to -7.0 | Primarily Ligand (Cp π-orbitals, Cl p-orbitals) |
| HOMO-LUMO Gap | ~3.5 to 4.5 | Indicates chemical stability and dictates electronic transitions. |
Note: Values are typical ranges for such complexes as calculated by DFT methods; exact values depend on the functional and basis set used. researchgate.net
Reaction Mechanism Predictions and Energy Profiles
One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. arxiv.org For CpTiCl₃, DFT calculations have been instrumental in mapping the energy profiles of catalytic cycles, particularly for olefin polymerization when activated by a co-catalyst like methylaluminoxane (B55162) (MAO). The widely accepted Cossee-Arlman mechanism, which describes the step-wise insertion of monomer units, has been extensively studied using these methods.
The calculations allow for the modeling of each elementary step:
Activation of the precatalyst to form the active cationic species, [CpTiCl₂]⁺.
Coordination of an olefin monomer to the vacant site on the titanium center.
Migratory insertion of the coordinated olefin into the Ti-alkyl bond.
Chain propagation through repeated coordination and insertion steps.
A key advantage of computational modeling is the ability to locate and characterize transition states—the high-energy species that represent the barrier to a chemical reaction. These structures are transient and cannot be isolated experimentally. For the olefin insertion step in polymerization catalyzed by CpTiCl₃-based systems, DFT calculations identify a characteristic four-membered ring transition state. This structure involves the titanium atom, the α-carbon of the growing polymer chain, and the two carbons of the incoming olefin monomer. The geometry of this transition state, including the partial bonds being formed and broken, is crucial for understanding the reaction's kinetics and stereoselectivity.
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Ethylene Complexation | ΔE | -15 to -25 |
| Insertion Transition State | ΔE‡ | +8 to +15 |
| Product Formation (after insertion) | ΔE | -20 to -30 |
Note: Values are representative for ethylene insertion into a Ti-CH₃ bond for a generic titanocene (B72419) catalyst, illustrating the typical energy profile calculated by DFT. The activation energy (ΔE‡) is relative to the ethylene complex.
Structure-Reactivity Correlations from Computational Data
Computational studies are invaluable for establishing quantitative structure-activity relationships (QSAR), which link the structural and electronic properties of a catalyst to its performance. researchgate.net By systematically modifying the ligands on the CpTiCl₃ framework in silico, researchers can predict how these changes will affect catalytic activity.
For example, DFT studies on substituted titanocene catalysts have shown clear correlations between ligand properties and the energetics of ethylene polymerization:
Steric Effects : Increasing the steric bulk of the substituents on the cyclopentadienyl ring generally leads to a higher activation energy for the olefin insertion step. This is because bulkier ligands can hinder the approach of the monomer to the titanium center and destabilize the constrained geometry of the four-membered transition state.
Electronic Effects : Modifying the electronic properties of the ligands alters the electrophilicity of the titanium center. Electron-withdrawing groups can increase the Lewis acidity of the metal, which may enhance monomer coordination. However, the effect on the insertion barrier is more complex, as it depends on a delicate balance of electronic factors within the transition state.
These computational insights allow for the rational design of catalysts. By predicting how specific ligand modifications will influence the reaction's energy profile, DFT can guide synthetic efforts toward developing more efficient and selective catalysts for specific applications.
Derivatives and Analogues of Cyclopentadienyltitanium Trichloride
Complexes with Substituted Cyclopentadienyl (B1206354) Ligands
The introduction of substituents onto the cyclopentadienyl (Cp) ring profoundly alters the properties of the resulting titanium complexes. Bulky substituents can enhance stability and solubility, while electronically diverse groups can tune the reactivity of the metal center.
Pentamethylcyclopentadienyl (Cp*) Derivatives
One of the most extensively studied analogues is (pentamethylcyclopentadienyl)titanium trichloride (B1173362), commonly denoted as Cp*TiCl₃. The five methyl groups on the cyclopentadienyl ring significantly increase the electron-donating ability and steric bulk of the ligand compared to the unsubstituted Cp ligand. This orange, crystalline solid adopts a characteristic "piano-stool" geometry.
The synthesis of CpTiCl₃ is typically achieved through the reaction of a pentamethylcyclopentadienyl transfer agent, such as lithium pentamethylcyclopentadienide (LiCp), with titanium tetrachloride (TiCl₄). This compound serves as a crucial intermediate in the synthesis of other important organotitanium compounds, including decamethyltitanocene dichloride. In conjunction with organoaluminium compounds, Cp*TiCl₃ and its derivatives are effective catalysts for the polymerization of alkenes, such as styrene (B11656).
Table 1: Physicochemical Properties of (Pentamethylcyclopentadienyl)titanium trichloride
| Property | Value |
| Chemical Formula | C₁₀H₁₅Cl₃Ti |
| Molar Mass | 289.45 g·mol⁻¹ |
| Appearance | Orange solid |
| Melting Point | 225 °C (437 °F; 498 K) |
Indenyl and Other Fused-Ring Ligands
Replacing the cyclopentadienyl ligand with an indenyl or other fused-ring systems introduces further structural and electronic variations. (Indenyl)titanium trichloride (IndTiCl₃) is a notable example that has been synthesized and characterized. The indenyl ligand, with its fused benzene (B151609) ring, possesses different electronic properties and steric requirements compared to the Cp ligand. The synthesis of IndTiCl₃ can be accomplished by the reaction of indenyltrimethylsilane (IndSiMe₃) with titanium tetrachloride.
Research has shown that the greater electron-donating ability of the indenyl ring, relative to the Cp moiety, can lead to higher catalytic activity in certain polymerization reactions. These complexes, like their Cp counterparts, are often used as homogeneous catalysts for syndiotactic polymerization of styrene when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO). The characterization of these compounds is typically carried out using spectroscopic techniques like FTIR and ¹H-NMR.
Borylcyclopentadienyl Derivatives
The introduction of a boryl substituent onto the cyclopentadienyl ring creates a unique class of ligands that can influence the Lewis acidity and catalytic behavior of the titanium center. A series of half-sandwich (borylcyclopentadienyl)titanium trichloride complexes have been prepared, featuring various boryl groups such as [1,2-(C₆H₄O₂)]B−, Ph(Cl)B−, and Ph₂B−. Additionally, a phenylboron-bridged bimetallic complex, PhB{(η⁵-C₅H₄)TiCl₃}₂, has been synthesized and structurally characterized.
Interestingly, studies have found no direct correlation between the ¹H and ¹³C NMR chemical shifts of the cyclopentadienyl ring protons and carbons and the Lewis acidity of the attached boryl group. X-ray crystallographic analysis of the phenylboron-bridged bimetallic complex revealed that the two cyclopentadienyltitanium units are twisted relative to each other, with an angle of 41° between the cyclopentadienyl ring planes.
Heteroleptic Complexes with Mixed Ligand Sets
The substitution of one or more chloride ligands in cyclopentadienyltitanium trichloride with other anionic ligands leads to the formation of heteroleptic complexes. These mixed-ligand systems offer a fine-tuning of the metal center's coordination environment, impacting its reactivity and catalytic performance.
Alkoxide and Siloxy Derivatives
Cyclopentadienyltitanium trichloride readily reacts with alcohols and silanols to form alkoxide and siloxy derivatives, respectively. These reactions typically proceed via the elimination of hydrogen chloride, often in the presence of a base like triethylamine (B128534) to neutralize the acid produced. A variety of monocyclopentadienyl alkoxo titanium dichloride complexes, [Ti(η⁵-C₅H₅)(OR)Cl₂], have been synthesized using different alcohols.
Similarly, triorganosiloxy derivatives can be prepared by reacting cyclopentadienyltitanium trichloride with triorganosilanols or their sodium salts. These reactions yield complexes of the type CpTi(OSiR₃)Cl₂ and CpTi(OSiR₃)₂Cl. The nature of the substituents on the silicon atom can influence the properties of the resulting complex.
Table 2: Examples of Synthesized Cyclopentadienyltitanium Alkoxide and Siloxy Derivatives
| Reactant (Alcohol/Silanol) | Product |
| Adamantanol | [Ti(η⁵-C₅H₅)(O-Adamantyl)Cl₂] |
| (1R,2S,5R)-(-)-Menthol | [Ti(η⁵-C₅H₅)(O-Menthyl)Cl₂] |
| (1S-endo)-(-)-Borneol | [Ti(η⁵-C₅H₅)(O-Bornyl)Cl₂] |
| Trimethylsilanol | CpTi(OSiMe₃)Cl₂ |
Schiff Base and Diamido Complexes
The reactivity of cyclopentadienyltitanium trichloride extends to the formation of complexes with Schiff base and diamido ligands. Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone, can act as versatile chelating ligands. Reactions of mono(cyclopentadienyl)titanium(IV) trichloride with various Schiff bases have been shown to yield complexes of the types (C₅H₅)TiCl₃·SB and (C₅H₅)TiCl·(SB'), where SB represents a neutral tridentate Schiff base and SB'H₂ is a dibasic tetradentate Schiff base. The coordination of the Schiff base to the titanium center is typically confirmed by shifts in the characteristic infrared absorption bands, such as the C=N stretching frequency.
While less common, diamido complexes of cyclopentadienyltitanium can also be prepared. These complexes feature two amido (NR₂) ligands replacing two of the chloride atoms. The synthesis of these compounds often involves the reaction of CpTiCl₃ with two equivalents of a lithium amide salt (LiNR₂). The resulting complexes have the general formula CpTiCl(NR₂)₂. The nature of the R groups on the nitrogen atom significantly influences the steric and electronic environment of the titanium center.
Dithiophosphate (B1263838) Complexes
Dinuclear and Polynuclear Titanium Complexes Derived from Cyclopentadienyltitanium Trichloride
Cyclopentadienyltitanium trichloride and its pentamethylcyclopentadienyl analogue, [Cp*TiCl₃], serve as versatile precursors for the synthesis of more complex dinuclear and polynuclear titanium structures. These larger molecules, containing two or more titanium centers, are linked by various bridging ligands and exhibit unique structural and reactive properties.
The formation of these multimetallic complexes can be achieved through several synthetic routes. One common method involves the chemical reduction of the monomeric precursor. For example, the reduction of [CpTiCl₃] with magnesium in tetrahydrofuran (B95107) can yield a mixed-valence trinuclear complex, [{TiCp(μ-Cl)}₃(μ₃-Cl)]. This species can further react with dinitrogen to form another trinuclear complex with a bridging N₂ ligand. Hydrolysis of cyclopentadienyltitanium halides can also lead to the formation of polynuclear oxo-bridged clusters, such as the tetranuclear cubane-like structure [CpTi(μ₃-O)]₄. Additionally, purpose-designed organic ligands can be used to tether two cyclopentadienyl rings, which, upon reaction with titanium precursors, form dinuclear complexes with a defined separation and orientation between the metal centers.
A notable example of a polynuclear complex is dichlorodeca-μ₂-oxo-hexakis(pentamethylcyclopentadienyl)hexatitanium(IV), [Ti₆(C₁₀H₁₅)₆Cl₂O₁₀], which features a complex core of O-bridged Ti₃O₃ rings linked through a central titanium atom.
Bridging Ligand Architectures and Their Stability
The structural integrity and chemical behavior of dinuclear and polynuclear titanium complexes are largely dictated by the nature of the bridging ligands that connect the metal centers. These bridges can be simple inorganic ions or more complex organic molecules.
Common bridging architectures include:
Halide Bridges (μ-Cl): Chloride ions frequently bridge two titanium centers. In dinuclear complexes like [{TiCp*Cl(μ-Cl)}₂], two chloride atoms form a planar Ti₂Cl₂ core. Trinuclear complexes can feature both doubly bridging (μ-Cl) and triply bridging (μ₃-Cl) chlorides, creating a more compact metallic cluster.
Oxo Bridges (μ-O): Oxygen atoms can bridge titanium centers, forming robust Ti-O-Ti linkages. These can range from simple dinuclear structures with a nearly linear oxo bridge to complex polynuclear frameworks and cubane-type clusters, [CpTiO]₄.
Nitrido and Imido Bridges (μ-N, μ-NR): Nitrogen-based ligands can also link titanium atoms. Dinuclear complexes with bridging imido (μ-NPh) ligands have been synthesized. These complexes are generally stable under the complete exclusion of air but may decompose in solution when subjected to strong reducing conditions.
Organic Linkers: Bifunctional organic ligands can be used to create a covalent bridge between two Cp rings, which then coordinate to two separate titanium atoms. The length and flexibility of this organic tether dictate the distance and relative orientation of the two metallic sites.
The stability of these bridged complexes is often dependent on the reaction conditions and the surrounding chemical environment. While many are stable crystalline solids under an inert atmosphere, their solubility and stability in solution can vary. For instance, some C₁- and C₂-bridged dititanocenes have been reported to decompose in chlorinated solvents.
Cooperative Effects in Multimetallic Systems
When two or more metal centers are held in close proximity within a single molecule, they can act in concert to influence reactivity and catalysis in ways not possible for their mononuclear counterparts. This phenomenon, known as cooperative effects, is a key driver in the development of dinuclear and polynuclear complexes.
In the context of titanium-based catalysts, these effects can manifest as:
Enhanced Catalytic Activity: Bimetallic catalysts can exhibit significantly higher activity than a simple mixture of their mononuclear components.
Modified Product Properties: The presence of a second metal center can alter the mechanism of polymer chain growth or termination, leading to polymers with higher molecular weights (Mₙ) or different microstructures.
Unique Substrate Activation: Two metal centers can work together to bind and activate a substrate molecule in a unique geometry, enabling novel chemical transformations.
A clear example of cooperative effects is seen in heterobimetallic titanium-chromium catalysts used for ethylene (B1197577) polymerization. In complexes where a Cp-bearing titanium center is linked to a chromium center by a short organic tether, significant enhancements in catalytic performance are observed. The proximity of the two metals allows for efficient intramolecular chain transfer, where a growing polymer chain on the titanium center is transferred to the chromium center, which then incorporates it into another growing chain.
The table below illustrates the impact of the distance between Ti and Cr centers on the catalytic activity and the properties of the resulting polyethylene (B3416737). A shorter distance leads to a more pronounced cooperative effect.
| Catalyst | Ti···Cr Distance (Å) | Activity (kg PE/mol·h·bar) | Mₙ ( kg/mol ) | Branches/1000 C |
| Ti-C0-Cr(SNS) | 4.67 | 1,280 | 385 | 25.8 |
| Ti-C2-Cr(SNS) | 6.34 | 284 | 290 | 18.2 |
| Ti-C6-Cr(SNS) | - | 210 | 216 | 6.8 |
| Monometallic Mixture | - | 1,480 | 17.2 | 6.5 |
Data relates to ethylene polymerization activity and properties of the resulting polyethylene, demonstrating the cooperative effect as a function of the linker length between the metal centers.
These results show that decreasing the spatial separation between the titanium and chromium centers leads to a dramatic increase in the molecular weight and branch density of the polymer produced, highlighting a strong cooperative interaction between the two distinct metal sites. This demonstrates that the rational design of bridging architectures in multimetallic systems is a powerful strategy for tuning catalytic properties.
Future Directions and Emerging Research Areas for Cyclopentadienyltitanium Trichloride
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis methods for Cyclopentadienyltitanium trichloride (B1173362) often rely on the reaction between titanocene (B72419) dichloride and titanium tetrachloride or involve reagents and solvents that present handling and disposal challenges. wikipedia.orggoogle.com Consequently, a key area of future research is the development of more efficient, cost-effective, and environmentally benign synthetic pathways.
Key goals in this area include:
Minimizing Waste: New routes aim to improve atom economy and reduce the generation of hazardous byproducts. researchgate.net
Avoiding Harsh Reagents: Research is moving towards replacing pyrophoric or highly reactive reagents like sodium cyclopentadienide (B1229720) (CpNa) with more stable alternatives. For instance, using trimethylsilylcyclopentadiene (CpSiMe₃) has been shown to produce CpTiCl₃ directly, avoiding the formation of the bis-cyclopentadienyl byproduct (Cp₂TiCl₂) that can occur with CpNa. researchgate.nettandfonline.com
Greener Solvents: Efforts are underway to replace solvents that are difficult to remove, such as tetrahydrofuran (B95107) (THF), with more sustainable options. google.comwordpress.com
| Method | Reactants | Key Advantages/Features | Reference |
|---|---|---|---|
| Traditional Redistribution | (C₅H₅)₂TiCl₂ + TiCl₄ | Established, straightforward reaction. | wikipedia.org |
| Silyl Reagent Method | CpSiMe₃ + TiCl₄ | Avoids formation of Cp₂TiCl₂ byproduct, leading to higher purity of CpTiCl₃. | researchgate.nettandfonline.com |
| Alkoxide Intermediate Route | 1. Cyclopentadiene (B3395910) + Ti(O-iPr)₄ 2. Intermediate + SiCl₄ | Avoids solvents like THF that are difficult to remove; potentially more cost-effective. | google.com |
Exploration of New Catalytic Applications Beyond Polymerization
While its role in Ziegler-Natta polymerization is well-established, the catalytic potential of CpTiCl₃ and its derivatives extends far beyond this application. wikipedia.orgpcbiochemres.com Research is increasingly focused on harnessing the unique reactivity of titanium, particularly in its Ti(III) oxidation state (often generated in situ from Ti(IV) precursors like CpTiCl₃), for a wide range of organic transformations. wikipedia.orgnih.gov
Emerging catalytic applications include:
Radical Chemistry: Low-valent titanium species derived from CpTiCl₃ are potent single-electron transfer (SET) reagents. researchgate.net They can catalyze a variety of radical reactions, including pinacol (B44631) couplings, Barbier-type reactions, and the ring-opening of epoxides, enabling the formation of complex carbon-carbon bonds under mild conditions. nih.govwikipedia.org
Photocatalysis: The combination of titanium complexes with visible-light photosensitizers is a rapidly growing field. rsc.org This dual catalytic approach allows for the generation of the active Ti(III) species under mild, light-driven conditions, facilitating reactions such as dehydroxylation and dehalogenation. rsc.org
C-C and C-O Bond Formation: The Ti(III) reagent Cp₂TiCl, which can be prepared from CpTiCl₃ precursors, is an effective catalyst for various C-C and C-O bond-forming reactions, as well as isomerization and deoxygenation processes. researchgate.net
CO₂ Utilization: Titanium(III) catalysts, in combination with co-catalysts, have shown high selectivity for the copolymerization of CO₂ and epoxides, offering a pathway to convert a greenhouse gas into valuable polycarbonates. acs.org
| Reaction Type | Catalyst System (Derived from CpTiCl₃) | Transformation | Reference |
|---|---|---|---|
| Epoxide Ring-Opening | Cp₂TiCl | Generates carbon-centered radicals for subsequent reactions. | nih.gov |
| Photocatalytic Dehydroxylation | CpTiCl₃ / Photosensitizer | Conversion of cyclobutanone (B123998) oximes to cyanomethyl-substituted indoles. | rsc.org |
| Pinacol Coupling | Cp₂TiCl (from Cp₂TiCl₂) | Coupling of aromatic ketones to form 1,2-diols. | nih.gov |
| CO₂/Epoxide Copolymerization | Ti(III) species + [PPN]Cl | Formation of polycyclohexenecarbonate from CO₂ and cyclohexene (B86901) oxide. | acs.org |
Advanced Materials Science Applications (e.g., Precursors for Thin Films, Coatings, Ceramics)
The utility of organometallic compounds as precursors for advanced materials is a field of intense investigation. Cyclopentadienyltitanium trichloride, as a volatile and reactive source of titanium, is a promising candidate for chemical vapor deposition (CVD) and related techniques. Its non-aqueous solubility makes it suitable for applications in materials science, including the fabrication of thin films and nanoparticles for solar energy and water treatment. americanelements.com The controlled decomposition of CpTiCl₃ can lead to the formation of titanium-containing materials with tailored properties.
Potential applications in this domain include:
Thin Films: As a precursor for depositing thin films of titanium nitride (TiN), titanium carbide (TiC), or titanium dioxide (TiO₂). These materials are known for their hardness, corrosion resistance, and unique electronic properties.
Coatings: Creation of protective or functional coatings on various substrates to enhance durability and performance.
Ceramics: Synthesis of advanced ceramic materials containing titanium, which can have applications in electronics, aerospace, and cutting tools.
Bio-inspired and Green Chemistry Approaches in Organotitanium Catalysis
Modern chemistry is increasingly guided by the principles of green chemistry and sustainability, drawing inspiration from efficient biological processes. beilstein-journals.orgacs.org In the context of organotitanium catalysis, this involves designing systems that are less toxic, more efficient, and operate under milder conditions.
Key research directions include:
Green Reagents: The Ti(III) complex Cp₂TiCl, readily accessible from CpTiCl₃ precursors, has been highlighted as a "green reagent." wordpress.com It aligns with several principles of green chemistry, including catalysis, waste minimization, and energy efficiency, and it can be generated using non-toxic reducing agents like manganese or zinc. researchgate.networdpress.com
Biomimetic Catalysis: Researchers are exploring the use of bio-inspired ligands and additives to control the reactivity and selectivity of titanium catalysts. mdpi.com For example, amino acids have been used in the bio-inspired synthesis of TiO₂, where they can act as catalysts by lowering the temperature required for crystalline phase formation. mdpi.com This concept of using natural building blocks to influence inorganic material formation could be extended to organotitanium catalysis.
Aqueous Catalysis: Developing water-tolerant catalytic systems is a major goal of green chemistry. By operating in the presence of additives like collidinium hydrochloride, some titanocene-catalyzed reactions, such as the selective reduction of aromatic ketones, can be performed in water. nih.gov
Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding
A deeper, fundamental understanding of reaction mechanisms and catalyst behavior is crucial for the rational design of new and improved systems. The integration of high-level computational modeling with advanced experimental techniques is providing unprecedented insight into the world of organotitanium chemistry.
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, predicting catalyst structures, and understanding electronic effects. acs.org For instance, DFT calculations have been used to support the interpretation of Ti-O π-bonding in titanium alkoxide derivatives and to model the catalytic cycle of CO₂/epoxide copolymerization. researchgate.netacs.org
Advanced Spectroscopy: Sophisticated analytical techniques are essential for characterizing reactive intermediates and catalyst structures. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for example, has been employed to study the structure of CpTiCl₃ and related Group IV organometallic complexes. wikipedia.org
Mechanistic Studies: Detailed kinetic and mechanistic investigations are being used to unravel complex reaction pathways. These studies help to understand, for example, the difference between protic and aprotic catalysis in Ti(III)-mediated epoxide ring-openings, allowing for the selection of optimal conditions for a desired outcome. nih.gov
By combining these advanced methodologies, researchers can move beyond empirical discovery towards the rational design of next-generation catalysts and materials based on Cyclopentadienyltitanium trichloride.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
